molecular formula C12H19N5 B15048124 1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B15048124
M. Wt: 233.31 g/mol
InChI Key: OYZUJXGCMDBAAX-UHFFFAOYSA-N
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Description

1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of catalysts such as silver or copper salts, and the reactions are carried out under mild conditions to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs scalable methods such as one-pot condensations and catalytic cyclizations. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and minimizing the need for extensive purification steps .

Mechanism of Action

The mechanism of action of 1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine include other pyrazole derivatives such as:

Uniqueness

What sets this compound apart is its unique substitution pattern, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-methyl-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-6-17-9-11(10(2)14-17)8-13-12-5-7-16(3)15-12/h5,7,9H,4,6,8H2,1-3H3,(H,13,15)

InChI Key

OYZUJXGCMDBAAX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNC2=NN(C=C2)C

Origin of Product

United States

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